Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride
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Overview
Description
Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride: is a chemical compound with the molecular formula C14H20ClFN2O2 and a molecular weight of 302.77 g/mol It is known for its unique structure, which includes a benzyl group, a fluorinated piperidine ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is fluorinated at the 4-position using appropriate fluorinating agents.
Carbamate Formation: The fluorinated piperidine is then reacted with benzyl chloroformate to form the carbamate linkage.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4-chloropiperidin-4-yl)(methyl)carbamate hydrochloride
- Benzyl (4-bromopiperidin-4-yl)(methyl)carbamate hydrochloride
- Benzyl (4-methylpiperidin-4-yl)(methyl)carbamate hydrochloride
Uniqueness
Benzyl (4-fluoropiperidin-4-yl)(methyl)carbamate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C14H20ClFN2O2 |
---|---|
Molecular Weight |
302.77 g/mol |
IUPAC Name |
benzyl N-(4-fluoropiperidin-4-yl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C14H19FN2O2.ClH/c1-17(14(15)7-9-16-10-8-14)13(18)19-11-12-5-3-2-4-6-12;/h2-6,16H,7-11H2,1H3;1H |
InChI Key |
JWMIVYDKMAVSAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)C2(CCNCC2)F.Cl |
Origin of Product |
United States |
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